molecular formula C6H9ClN4 B14737449 6-Chloro-5-ethylpyrimidine-2,4-diamine CAS No. 6343-69-7

6-Chloro-5-ethylpyrimidine-2,4-diamine

Cat. No.: B14737449
CAS No.: 6343-69-7
M. Wt: 172.61 g/mol
InChI Key: UCDQDJHCMHTYQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-ethylpyrimidine-2,4-diamine is an organic compound with the molecular formula C6H9ClN4. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-5-ethylpyrimidine-2,4-diamine typically involves the chlorination of 2,4-diamino-6-hydroxypyrimidine using phosphorus oxychloride. The reaction is quenched with alcohols and the product is dispersed using an organic solvent. The hydrochloride formed is then neutralized with ammonia water to obtain the final product .

Industrial Production Methods: Industrial production methods for this compound often follow similar synthetic routes but are optimized for higher yields and cost-effectiveness. The use of lower polarity dispersing agents and efficient recovery of by-products like phosphate esters are key aspects of industrial synthesis .

Chemical Reactions Analysis

Types of Reactions: 6-Chloro-5-ethylpyrimidine-2,4-diamine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the functional groups attached to the pyrimidine ring.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols under mild conditions.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Utilize reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .

Scientific Research Applications

6-Chloro-5-ethylpyrimidine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-Chloro-5-ethylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with nucleic acid synthesis. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    2,4-Diamino-5-phenyl-6-ethylpyrimidine: Similar in structure but with a phenyl group instead of a chlorine atom.

    6-Chloro-N4-ethylpyrimidine-4,5-diamine: Another derivative with slight structural variations.

Uniqueness: 6-Chloro-5-ethylpyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

6343-69-7

Molecular Formula

C6H9ClN4

Molecular Weight

172.61 g/mol

IUPAC Name

6-chloro-5-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C6H9ClN4/c1-2-3-4(7)10-6(9)11-5(3)8/h2H2,1H3,(H4,8,9,10,11)

InChI Key

UCDQDJHCMHTYQI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(N=C1Cl)N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.